APGW-amide

Molluscan muscle pharmacology Neuropeptide potency Excitation-contraction coupling

APGW-amide is essential for molluscan neurobiology. It provides distinct intermediate potency versus the 3000× more potent GW-amide fragment, ensuring reproducible dose-response in muscle prep and reproductive studies. A defined inhibitory ligand with femtomolar PMF pathway activity; ≥98% purity by HPLC. For controlled aquaculture spawning and TBT toxicology models only.

Molecular Formula C21H28N6O4
Molecular Weight 428.5 g/mol
CAS No. 126675-52-3
Cat. No. B238448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPGW-amide
CAS126675-52-3
SynonymsAla-Pro-Gly-Trp-NH2
alanyl-prolyl-glycyl-tryptophanamide
APGW-amide
APGWamide
Molecular FormulaC21H28N6O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N
InChIInChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1
InChIKeyUIBASYXNWHWBOR-UBZWXBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APGW-amide (CAS 126675-52-3): Core Identity and Procurement Baseline


APGW-amide (Ala-Pro-Gly-Trp-NH₂; CAS 126675-52-3) is an amidated tetrapeptide neuropeptide first purified from the ganglia of the African giant snail Achatina fulica Ferussac [1]. It functions as an inhibitory neurotransmitter in molluscan neurons and as a key regulator of male reproduction and copulation behavior across gastropod species [2]. The compound has a molecular weight of 428.48 g/mol (C₂₁H₂₈N₆O₄), is supplied as a lyophilized powder typically at ≥98% purity by HPLC, and is widely available from commercial peptide vendors for research use [3].

Why APGW-amide Cannot Be Substituted with Generic RFamide or Dipeptide Analogs


Despite shared amidated C-termini, structurally related molluscan neuropeptides exhibit distinct potency profiles and target specificity that preclude generic interchange. The potency order GW-amide ≧ APGW-amide > FAPGW-amide > RPCH > PGW-amide established across multiple muscle preparations demonstrates that even single-residue truncations or substitutions alter functional efficacy by orders of magnitude [1]. Furthermore, the C-terminal dipeptide GW-amide alone can be up to 3000-fold more potent than the parent tetrapeptide in certain oviduct assays—a superseding potency that renders APGW-amide functionally non-interchangeable with either its longer precursors or shorter fragments [2]. Substitution without prior validation therefore risks either insufficient activity or unintended off-target supra-physiological effects that compromise experimental reproducibility.

Quantitative Differentiation: APGW-amide vs. GW-amide, FMRFamide, and RPCH


Muscle Modulatory Potency: APGW-amide Outperforms RPCH and PGW-amide; GW-amide Exhibits Superseding Activity

In a head-to-head comparative evaluation across several molluscan muscle preparations including the anterior byssus retractor muscle (ABRM) of Mytilus and the radula retractor muscle of Rapana, the relative modulatory potency order was unequivocally established as GW-amide ≧ APGW-amide > FAPGW-amide > RPCH > PGW-amide [1]. APGW-amide demonstrated quantifiably superior efficacy relative to RPCH and PGW-amide, while being equipotent or marginally less potent than GW-amide. Critically, W-amide (tryptophanamide alone) exhibited little or no effect even at 10⁻⁴ M, confirming that the GW dipeptide motif is necessary but not sufficient for full activity [1]. In a separate oviduct perfusion model, GW-amide appeared approximately 3000 times more potent than APGW-amide—a superseding activity that distinguishes the fragment from the parent peptide [2].

Molluscan muscle pharmacology Neuropeptide potency Excitation-contraction coupling

Neuronal Outward Current Induction: APGW-amide Exhibits Higher Potency than FMRFamide on v-RCDN

Under voltage-clamp conditions using Achatina giant neuron v-RCDN (ventral-right cerebral distinct neuron), APGW-amide produced an outward current (I_out) that was probably K⁺ dependent, with an ED₅₀ of 6.2 × 10⁻⁶ M (95% confidence limit: 5.0–7.8 × 10⁻⁶ M) and an E_max of 3.9 ± 0.2 nA [1]. In a subsequent modulatory study perfusing APGW-amide at 3 × 10⁻⁶ M, the compound's inhibitory effects on its own I_out were stronger than those on the I_out induced by FMRFamide [2]. The inhibition of FMRFamide-induced I_out by APGW-amide occurred mainly in an uncompetitive manner with concomitant membrane conductance (g) increase [2].

Achatina fulica electrophysiology K⁺ channel modulation Inhibitory neurotransmission

Modulation of Small-Molecule Neurotransmitter Currents: Differential Effects on Dopamine vs. 5-HT vs. Erythro-L-BHGA

In a systematic voltage-clamp study of Achatina giant neurons, APGW-amide (perfused at 3 × 10⁻⁶ M) produced divergent modulatory effects depending on the co-applied neurotransmitter [1]. On v-RCDN, the K⁺-dependent outward current (I_out) induced by dopamine was inhibited with an ED₅₀ of 29.5 ms, slope of 1.02, Hill coefficient of 1.98, and E_max of 0.38 nA; inhibition was mainly noncompetitive and partly uncompetitive [1]. The fast component of the 5-HT-induced inward current (I_in) on TAN was inhibited with an ED₅₀ of 18.5 ms, slope of 0.83, Hill coefficient of 1.66, and E_max of 0.72 nA [1]. By contrast, the I_out induced by erythro-β-hydroxy-L-glutamic acid (erythro-L-BHGA) on v-RCDN was enhanced by APGW-amide, with ED₅₀ values of control and drug curves nearly comparable but E_max of the drug curve significantly larger [1]. Currents induced by acetylcholine, GABA, and L-glutamic acid were not affected [1].

Neuromodulation Dopamine signaling Serotonin receptor modulation

Reproductive Function in Haliotis spp.: APGW-amide Enhances Spawning and Germinal Vesicle Breakdown at Defined Concentrations

In Pacific abalone (Haliotis discus hannai), in vivo injection of APGW-amide (10⁻³ M) significantly increased both the frequency of spawning and the number of released sperm cells by mature males (P < 0.05) [1]. Concentrations above 10⁻⁷ M enhanced germinal vesicle breakdown in fully developed cultured oocytes (P < 0.05), indicating a direct effect on oocyte maturation [1]. These effects were observed in the context of the native APGWamide precursor gene expression profile, which shows ganglion-specific and sex-dependent regulation [1].

Aquaculture reproductive biology Haliotis discus hannai Gamete maturation

Antagonist Development: APGWGNamide and Its Analogs as Defined Pharmacological Tools

APGWGNamide (Ala-Pro-Gly-Trp-Gly-Asn-NH₂) was identified as a potent antagonist of APGW-amide, with the capacity at 10⁻⁴ M to almost completely block the actions of 10⁻⁶ M APGW-amide on both the anterior byssus retractor muscle of Mytilus edulis and the crop of Euhadra congenita [1]. A subsequent structure-activity relationship study of 55 synthetic APGWGNamide analogues identified APGWG(Bip)amide (Bip = L-biphenylalanine) with 50–100 times higher antagonistic potency than APGWGNamide on the crop of Euhadra, and APGWG(dHfe)amide (dHfe = D-homophenylalanine) with 5–10 times higher potency on ABRM [2]. Conopressin has also been reported to act as an APGW-amide antagonist [3].

APGWamide antagonist APGWGNamide SAR Molluscan receptor pharmacology

Imposex Induction in Mud Snails: APGW-amide Active at Femtomolar Threshold Dose

APGW-amide induces imposex (the development of male sex organs in females) in the mud snail Ilyanassa obsoleta with a threshold dose near 10⁻¹⁶ moles [1]. This effect occurs to the same extent as that induced by tributyltin (TBT) or testosterone, whereas other neuropeptides tested had no effect on imposex induction [1]. The finding positions APGW-amide as the putative Penis Morphogenic Factor (PMF) responsible for the initial growth of male accessory sex organs in gastropods [2].

Imposex Ilyanassa obsoleta Endocrine disruption

Validated Application Scenarios for APGW-amide in Research and Aquaculture


Molluscan Neuromuscular Pharmacology: Establishing Potency Benchmarks vs. Related Neuropeptides

Investigators using isolated molluscan muscle preparations (ABRM of Mytilus, radula retractor of Rapana) can employ APGW-amide as a reference compound with established relative potency order: GW-amide ≧ APGW-amide > FAPGW-amide > RPCH > PGW-amide. This ranking, validated across multiple muscle types [6], enables cross-study calibration and informed selection of the appropriate neuropeptide for dose-response experiments. Researchers seeking intermediate modulatory effects should select APGW-amide rather than the 3000× more potent GW-amide fragment when studying reproductive tract preparations [4].

Achatina Giant Neuron Electrophysiology: K⁺ Channel and Neuromodulatory Studies

APGW-amide serves as a defined inhibitory ligand for Achatina fulica v-RCDN and TAN neurons, with quantified electrophysiological parameters: ED₅₀ of 6.2 × 10⁻⁶ M for I_out induction on RAPN and differential modulatory ED₅₀ values for dopamine (29.5 ms) and 5-HT (18.5 ms) currents when co-perfused at 3 × 10⁻⁶ M [6]. These parameters support reproducible current-clamp and voltage-clamp protocols investigating K⁺-dependent outward currents and aminergic signaling cross-talk [4].

Abalone Aquaculture Hatchery: Spawning Induction and Oocyte Maturation

In Haliotis discus hannai hatchery operations, APGW-amide at 10⁻³ M effectively increases spawning frequency and sperm release in mature males (P < 0.05), while concentrations exceeding 10⁻⁷ M enhance germinal vesicle breakdown in cultured oocytes (P < 0.05) [6]. These defined concentration thresholds provide aquaculture researchers with a peptide-based alternative to 5-HT for controlled reproductive management in abalone breeding programs.

Environmental Endocrine Disruption Modeling: TBT-Induced Imposex Pathway Analysis

Environmental toxicologists studying tributyltin (TBT) effects on gastropod sexual development can utilize APGW-amide as the molecular probe for the Penis Morphogenic Factor (PMF) pathway. APGW-amide induces imposex in Ilyanassa obsoleta at a femtomolar threshold dose (∼10⁻¹⁶ moles), equipotent to TBT and testosterone, while other neuropeptides are inactive [6]. This selectivity makes APGW-amide the appropriate compound for dissecting TBT's mechanism of action via abnormal neuropeptide release.

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